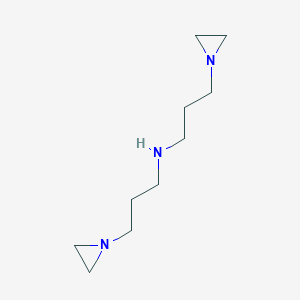
1,1'-(Iminobis(trimethylene))bisaziridine
概要
説明
1,1’-(Iminobis(trimethylene))bisaziridine is a chemical compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol. This compound is known for its unique structure, which includes two aziridine rings connected by an iminobis(trimethylene) linker. Aziridines are three-membered nitrogen-containing rings that are highly strained and reactive, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(trimethylene))bisaziridine typically involves the reaction of aziridine with an appropriate diamine. One common method is the reaction of aziridine with 1,3-diaminopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-(Iminobis(trimethylene))bisaziridine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-(Iminobis(trimethylene))bisaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of a wide range of products.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst or under acidic or basic conditions.
Substitution Reactions: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening can lead to the formation of amino alcohols, amino thiols, or other derivatives, while substitution reactions can yield a variety of substituted aziridines.
科学的研究の応用
1,1’-(Iminobis(trimethylene))bisaziridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
作用機序
The mechanism of action of 1,1’-(Iminobis(trimethylene))bisaziridine involves its ability to react with nucleophiles and form stable adducts. The aziridine rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of surfaces.
類似化合物との比較
Similar Compounds
Aziridine: The simplest aziridine, which serves as a building block for more complex aziridines.
N-Methylaziridine: A derivative of aziridine with a methyl group attached to the nitrogen atom.
1,2-Diazabicyclo[2.2.2]octane: A bicyclic compound containing two nitrogen atoms in a similar strained ring system.
Uniqueness
1,1’-(Iminobis(trimethylene))bisaziridine is unique due to its structure, which includes two aziridine rings connected by an iminobis(trimethylene) linker. This structure imparts unique reactivity and properties, making it valuable in various applications. Its ability to undergo nucleophilic ring opening and form stable adducts with a wide range of nucleophiles sets it apart from other similar compounds.
特性
IUPAC Name |
3-(aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1(5-12-7-8-12)3-11-4-2-6-13-9-10-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDJQRFBORGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCNCCCN2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940858 | |
| Record name | 3-(Aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1921-69-3 | |
| Record name | Aziridine, 1,1'-(iminobis(trimethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


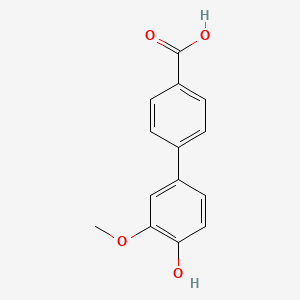
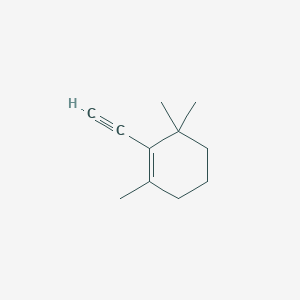

![(2-{2-[(3-Aminopropyl)(methyl)amino]ethoxy}ethyl)dimethylamine](/img/structure/B3048988.png)
![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)
![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)
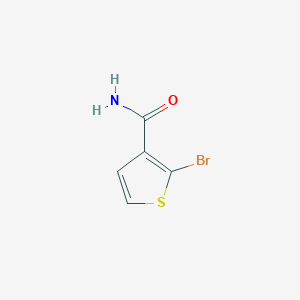
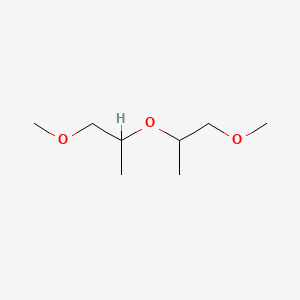
![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)
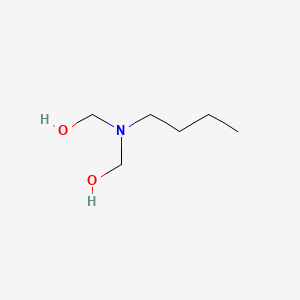
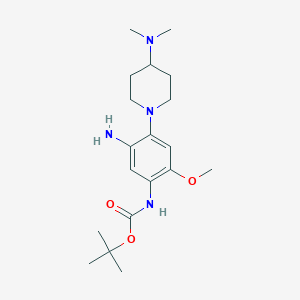
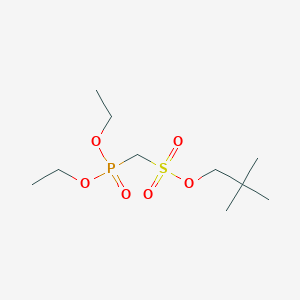
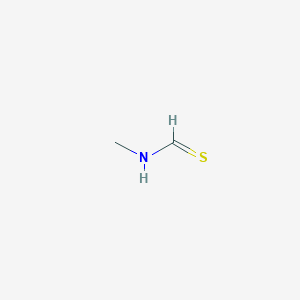
![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)
